2-氯-6-(甲氧羰基)吡啶-4-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

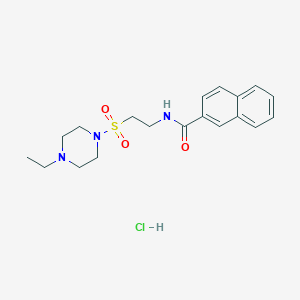

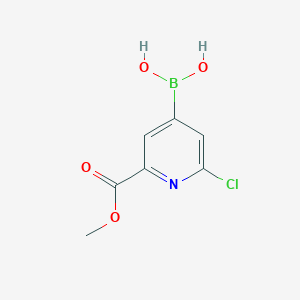

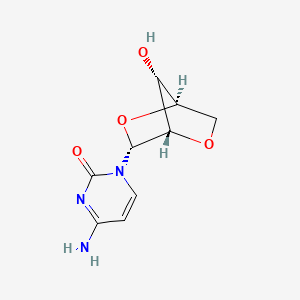

“2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 2225170-53-4. It has a molecular weight of 215.4 and its IUPAC name is (2-chloro-6-(methoxycarbonyl)pyridin-4-yl)boronic acid .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids and their derivatives, including “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid”, are valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, while not well developed, has been reported in the literature .科学研究应用

酰化和四氨基酸的合成

源自 α-氨基酸酯的吡咯烷-2,4-二酮的酰化突出了合成 3-酰基四氨基酸的方法。该过程涉及使用酰氯和路易斯酸,其中三氟化硼-二乙醚被认为是最有效的催化剂。该方法强调了 2-氯-6-(甲氧羰基)吡啶-4-硼酸在促进复杂有机合成中的作用,特别是在中性二氟化硼配合物的形成及其随后的甲醇分解中 (Jones 等,1990)。

区域和非对映选择性合成

铃木-宫浦交叉偶联反应已被用于合成邻位苯基取代的芳基吡啶衍生物。该过程展示了该化合物参与区域选择性形成联芳基产物的能力,为合成具有药物发现和材料科学潜在应用的立体化学复杂分子的途径 (Pomarański 等,2019)。

大环和硼酸化学

大环化学的探索已经导致使用芳基硼酸(包括 2-氯-6-(甲氧羰基)吡啶-4-硼酸)开发出四聚和二聚硼酸盐。这些化合物已通过 X 射线晶体学进行了彻底分析,揭示了键长、键角和分子间相互作用的见解,为进一步研究硼酸盐在催化和材料科学中的应用奠定了基础 (Fárfan 等,1999)。

硼配合物的发光特性

硼配合物的混合苯酚-吡啶衍生物的合成和研究揭示了重要的发光特性。这些特性对于开发电致发光器件至关重要,表明 2-氯-6-(甲氧羰基)吡啶-4-硼酸在为电子和光子应用创造新材料方面的潜力 (Zhang 等,2006)。

未来方向

The future directions of research involving “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of these compounds in the synthesis of new pharmaceuticals and materials could be explored.

属性

IUPAC Name |

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCHEPNKZCWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

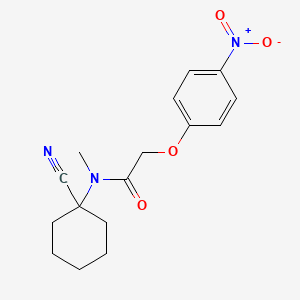

![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)

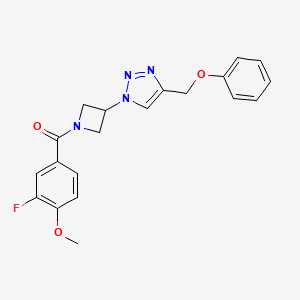

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

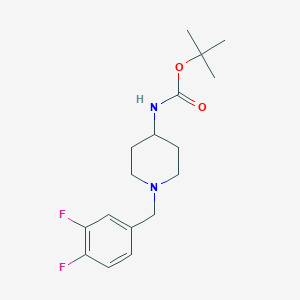

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)

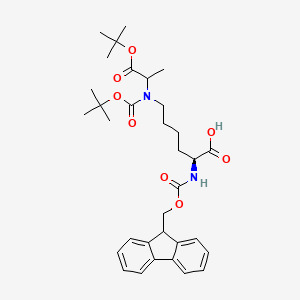

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)